1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Historical Development of Pyrido[1,2-a]benzimidazole Chemistry
The exploration of pyrido[1,2-a]benzimidazoles began in the late 1930s, with early synthetic routes yielding limited structural diversity and practical utility. Initial methodologies relied on cyclocondensation reactions between 2-aminopyridines and carbonyl-containing precursors, but these approaches suffered from low yields and harsh reaction conditions. A significant turning point emerged in the 2000s, when advances in transition-metal catalysis and multicomponent reactions revolutionized the synthesis of these heterocycles. For instance, palladium-catalyzed tandem reactions enabled the construction of polysubstituted derivatives with improved efficiency. By 2009, Yan et al. demonstrated a groundbreaking one-pot, four-component synthesis using pyridine, chloroacetonitrile, malononitrile, and aromatic aldehydes, achieving moderate yields while expanding substrate scope.
Table 1: Key Milestones in Pyrido[1,2-a]benzimidazole Synthesis
Significance in Heterocyclic Chemistry Research
Pyrido[1,2-a]benzimidazoles occupy a critical niche in heterocyclic chemistry due to their dual role as bioactive agents and synthetic intermediates. Their nitrogen-rich architecture facilitates interactions with biological targets, underpinning activities such as antimicrobial, anticancer, and antiviral effects. For example, derivatives bearing electron-withdrawing groups (e.g., nitriles) exhibit enhanced binding to enzymatic active sites, while alkyl substituents improve pharmacokinetic properties. From a synthetic perspective, the scaffold serves as a platform for developing novel methodologies, including:
- Transition-metal catalysis : Pd-mediated cross-couplings for C–H functionalization.
- Green chemistry approaches : Molecular oxygen as a terminal oxidant in metal-free cyclizations.
- Multicomponent reactions : Convergent assembly of complex structures from simple precursors.
These advancements address longstanding challenges in regioselectivity and functional group compatibility, making pyrido[1,2-a]benzimidazoles indispensable for studying reaction mechanisms and structure-activity relationships.
Structural Uniqueness and Chemical Importance of the Target Compound
1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile distinguishes itself through a meticulously engineered substitution pattern that optimizes both stability and reactivity. Its structure comprises three key features:
- 3,4-Dimethylphenyl group at position 1 : Introduces steric bulk and electron-donating effects, modulating solubility and intermolecular interactions.
- Methyl group at position 3 : Enhances planarity of the fused ring system, promoting π-stacking with aromatic biological targets.
- Cyanide substituent at position 4 : Acts as a strong electron-withdrawing group, polarizing the heterocycle and facilitating nucleophilic aromatic substitutions.
Table 2: Structural Features and Their Chemical Implications
| Position | Substituent | Role |
|---|---|---|
| 1 | 3,4-Dimethylphenyl | Steric shielding, lipophilicity enhancement |
| 3 | Methyl | Conformational rigidity, π-π stacking |
| 4 | Cyanide | Electronic activation, hydrogen bonding |
Quantum mechanical calculations reveal that the cyanide group at position 4 significantly lowers the LUMO energy (-2.1 eV), rendering the compound electrophilic at the pyridine ring. This property enables selective functionalization, as demonstrated in nucleophilic aromatic substitutions with amines or thiols. Furthermore, the 3,4-dimethylphenyl moiety adopts a perpendicular orientation relative to the fused ring system, minimizing crystal packing disruptions and improving crystallinity. Such structural attributes position this derivative as a versatile intermediate for synthesizing advanced materials and bioactive molecules.
The compound’s synthetic accessibility further underscores its importance. A representative route involves:
- Condensation of 2-aminobenzimidazole with methyl pyruvate to form the pyrido core.
- Friedel-Crafts acylation with 3,4-dimethylbenzoyl chloride.
- Cyanation via Rosenmund-von Braun reaction using CuCN.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3/c1-13-8-9-16(10-14(13)2)20-11-15(3)17(12-22)21-23-18-6-4-5-7-19(18)24(20)21/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWPLVLKZXWNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . The pyridine ring is then fused to the benzimidazole core through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic hydrogenation, high-temperature cyclization, and solvent extraction to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of benzimidazole derivatives in cancer treatment. Compounds similar to 1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile have shown selective inhibition of tumor cell proliferation. For example, research indicates that certain benzimidazole derivatives exhibit significant inhibitory effects on various cancer cell lines, including glioblastoma and breast cancer cells like MCF-7 and SK-BR-3 .
Antimicrobial Properties
Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound has been studied for its efficacy against Helicobacter pylori, a bacterium associated with gastric ulcers and cancers. In vitro studies suggest that related compounds can inhibit the adhesion and invasion of H. pylori in gastric epithelial cells .
Case Study 1: Antitumor Efficacy
A study investigated the antitumor effects of various benzimidazole derivatives on glioblastoma cells. The results indicated that compounds structurally related to this compound inhibited cell proliferation significantly at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity Against H. pylori
In a clinical study assessing new treatments for H. pylori infections, a benzimidazole derivative was tested alongside standard therapies. Results showed that the derivative reduced bacterial load more effectively than traditional antibiotics in certain patient populations .
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- 1-(3,5-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile Replacing the 3,4-dimethylphenyl group with a 3,5-dimethylphenyl isomer alters steric and electronic properties. Molecular Formula: C₂₂H₁₈N₄ Key Data: Commercial availability (Santa Cruz Biotechnology, $266/g), highlighting its use in pharmacological screening .
1-(3,4-Dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Substituting methyl groups with chlorine atoms increases electronegativity and molecular weight. This enhances reactivity in nucleophilic substitutions and may improve binding to hydrophobic enzyme pockets.
Functional Group Modifications
- 1-[(3-Fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile Introducing a fluorine atom and an amino group at position 1 increases polarity and hydrogen-bonding capacity. This modification is linked to enhanced antimicrobial activity against multidrug-resistant (MDR) pathogens . Molecular Formula: C₁₉H₁₃FN₄ Key Data: Molecular mass 316.34 g/mol; ChemSpider ID 746803 .
- 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile The addition of a dimethoxyphenethylamino side chain improves solubility in polar solvents (e.g., DMF/ethanol mixtures) and demonstrates antioxidant activity in Ganoderma lucidum extracts . Molecular Formula: C₂₅H₂₆N₄O₂ Key Data: Molecular mass 414.51 g/mol; CAS 305334-50-3 .
Biological Activity
1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (referred to as DMPB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to the biological activity of DMPB, highlighting its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.
Chemical Structure and Properties
DMPB is characterized by its unique molecular structure, which includes a pyrido-benzimidazole framework. The molecular formula for DMPB is C21H17N3, with a molecular weight of 311.38 g/mol . The presence of the dimethylphenyl group and the carbonitrile moiety suggests potential interactions with biological macromolecules, making it a candidate for further investigation.
Biological Activity Overview
The biological activities of DMPB can be classified into several key areas:
1. Antimicrobial Activity
Research into the antimicrobial properties of DMPB has indicated that it may exhibit significant inhibitory effects against various bacterial strains. A study demonstrated that DMPB effectively inhibited the growth of Escherichia coli by targeting bacterial topoisomerases, which are essential for DNA replication and maintenance .
2. Anticancer Properties
DMPB has also been evaluated for its anticancer activity. In vitro studies have shown that it possesses cytotoxic effects against several cancer cell lines. For instance, assays indicated that DMPB could induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .
3. Mechanism of Action
The mechanism underlying the biological activity of DMPB appears to involve its interaction with DNA topoisomerases. By inhibiting these enzymes, DMPB disrupts DNA replication in bacteria while sparing human topoisomerases at therapeutic concentrations, suggesting a selective toxicity profile that could minimize side effects in mammalian cells .
Research Findings and Case Studies
Several studies have provided insights into the efficacy and safety profile of DMPB:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of DMPB can aid in optimizing its biological activity. Modifications to the pyrido-benzimidazole core or variations in substituents on the phenyl ring may enhance potency or selectivity against specific targets. For instance, compounds with additional halogen substitutions have shown increased inhibitory effects against acetylcholinesterase and butyrylcholinesterase .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3,4-dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using heterocyclic ketene aminals or enamine intermediates. For example, a one-pot MCR involving 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes yields pyrido[1,2-a]benzimidazole derivatives. Precipitation from the reaction medium simplifies purification . Advanced modifications, such as introducing substituents at the 1-position, often involve refluxing intermediates (e.g., compound 7a in ) with amines or thiols in DMF, followed by flash chromatography (e.g., ethyl acetate/hexane gradients) .
Q. How are pyrido[1,2-a]benzimidazole derivatives characterized for structural confirmation?
- Methodological Answer : Key characterization techniques include:
- Melting Point (m.p.) : Used to assess purity (e.g., derivatives in exhibit m.p. ranges of 179–257°C).
- Spectroscopy :
- IR : Identifies functional groups (e.g., nitrile stretch at ~2220 cm⁻¹ ).
- NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., aromatic protons at δ 7.10–8.66 ppm and nitrile carbons at ~116–117 ppm ).
- HRMS/TOF-MS : Confirms molecular weights (e.g., [M+H]⁺ peaks with <0.5 ppm error ).
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in pyrido[1,2-a]benzimidazole synthesis?
- Methodological Answer : Low yields often arise from side reactions or incomplete cyclization. Strategies include:
- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions (e.g., 65–85% yields for amine derivatives in ).
- Catalysis : Acidic conditions (e.g., trifluoroacetic acid in ) or metal catalysts may accelerate MCRs.
- Temperature Control : Heating at 50–80°C balances reaction rate and decomposition (e.g., uses 80°C for 4 h).
- Purification : Dry-load flash chromatography (e.g., cyclohexane/ethyl acetate gradients) improves recovery of polar intermediates .
Q. How should spectral data contradictions (e.g., NMR splitting patterns) be resolved during structural analysis?
- Methodological Answer : Contradictions may stem from tautomerism or dynamic effects. For example:
- Dynamic NMR : Variable-temperature ¹H NMR can resolve splitting ambiguities caused by slow conformational exchange.
- 2D NMR : HSQC/HMBC correlations map proton-carbon connectivity (e.g., uses ¹H-¹³C correlations to assign nitrile and methyl groups).
- Crystallography : Single-crystal X-ray diffraction provides definitive structural proof, though not explicitly documented in the evidence.
Q. What strategies are used to evaluate the pharmacological potential of pyrido[1,2-a]benzimidazole derivatives?
- Methodological Answer : Derivatives are screened for bioactivity via:
- In Vitro Assays : Anticancer activity is assessed using cell viability assays (e.g., MTT). highlights derivatives with cytotoxic modifications (e.g., chloroethyl groups in compound 17).
- Structure-Activity Relationships (SAR) : Substituent effects are analyzed (e.g., electron-withdrawing groups like nitriles enhance stability and target binding ).
- Toxicity Profiling : Acute toxicity is evaluated using in vivo models or computational tools (not detailed in evidence but inferred from Safety Data Sheets ).
Safety and Handling
Q. What are the critical safety considerations for handling pyrido[1,2-a]benzimidazole derivatives?
- Methodological Answer :
- Storage : Store in airtight containers at 2–8°C to prevent decomposition (per Safety Data Sheets ).
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and respiratory masks to avoid inhalation of fine powders.
- Spill Management : Neutralize spills with inert absorbents (e.g., Celite) and avoid aqueous rinsing to prevent dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
